molecular formula C17H14N2O5S B11186806 ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate

ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate

Cat. No.: B11186806
M. Wt: 358.4 g/mol
InChI Key: ROAFZXDRLNMAQP-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a chromenyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine ring is constructed using a series of condensation reactions involving suitable amines and carbonyl compounds.

    Coupling of the Chromenyl and Pyrimidine Units: The chromenyl intermediate is then coupled with the pyrimidine core through nucleophilic substitution or other coupling reactions.

    Introduction of the Ethyl Ester Group: The final step involves esterification to introduce the ethyl ester group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound also features a chromenyl group but differs in the substitution pattern and functional groups.

    Pyrimido[4,5-d]pyrimidines: These compounds share the pyrimidine core but have different substituents and structural features.

Uniqueness

Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2H-chromen-7-yl)oxy]pyrimidine-5-carboxylate is unique due to the presence of both the chromenyl and pyrimidine moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-(2-oxochromen-7-yl)oxypyrimidine-5-carboxylate

InChI

InChI=1S/C17H14N2O5S/c1-3-22-16(21)12-9-18-17(25-2)19-15(12)23-11-6-4-10-5-7-14(20)24-13(10)8-11/h4-9H,3H2,1-2H3

InChI Key

ROAFZXDRLNMAQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC3=C(C=C2)C=CC(=O)O3)SC

Origin of Product

United States

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